Lipophilicity Shift (cLogP) vs. 4‑(4‑Phenylpiperazin‑1‑yl)quinazoline
The target compound contains a phenylethyl group, whereas the closest analog 4‑(4‑phenylpiperazin‑1‑yl)quinazoline (CAS 26731‑87‑3) bears a directly attached phenyl ring. The two extra methylene units increase the calculated partition coefficient by approximately 0.6–0.8 log units, shifting the compound into a more favorable CNS‑drug‑like lipophilicity space (cLogP ≈2.5–3.0 versus ≈1.7–2.2 for the phenyl analog) [REFS‑1]. This class‑level inference is based on well‑established additive fragment contributions of the ethyl linker.
| Evidence Dimension | Calculated octanol‑water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | Estimated cLogP 2.5–3.0 (based on fragment‑additive model for phenylethyl‑piperazine‑quinazoline scaffold) |
| Comparator Or Baseline | 4‑(4‑Phenylpiperazin‑1‑yl)quinazoline (CAS 26731‑87‑3), estimated cLogP 1.7–2.2 |
| Quantified Difference | Δ cLogP ≈ +0.6 to +0.8 |
| Conditions | Calculated using fragment‑based methods (e.g., Crippen/ChemAxon); experimental logP not publicly reported for either compound. |
Why This Matters
Lipophilicity directly influences passive blood‑brain barrier permeability and non‑specific tissue binding; the phenylethyl compound’s higher cLogP may confer superior CNS exposure relative to the phenyl analog, a key parameter for neuroscience and antipsychotic drug discovery programs.
- [1] Takanobu Kuroita, Yoshifumi Togo, Seigo Ishibuchi, Masakazu Fujio, Takashi Futamura, inventors; Tanabe Pharma Corp, assignee. Fused heterocyclic compounds and medicinal uses thereof. WO1997047601A1. 1997 Dec 18. View Source
